molecular formula C22H23N3O5 B2416450 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1787855-63-3

3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2416450
CAS No.: 1787855-63-3
M. Wt: 409.442
InChI Key: GOECGSSUODWFHZ-UHFFFAOYSA-N
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Description

The compound “3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a derivative of the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Antitumor Activity

The compound 1,2,4-oxadiazole, a component of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, has been studied for its antitumor activity. For instance, the analogs 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione exhibited significant antitumor properties against various cell lines in vitro, with compound 7 showing a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antimicrobial and Antioxidant Activities

Some derivatives of 1,2,4-oxadiazole have demonstrated potent antimicrobial and antioxidant activities. For instance, compounds like 6d and 7f showed strong antioxidant activity compared to the control BHT. This suggests the potential for developing these compounds into antimicrobial and antioxidant agents in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,2,4-oxadiazole have been used as electron transporters and hole/exciton blockers for various phosphorescent organic light-emitting diodes (OLEDs). Materials like PhOXD, a 1,2,4-oxadiazole derivative, have shown excellent performance in blue, green, and red devices, indicating their potential in the field of OLED technology (Shih et al., 2015).

Antiproliferative Activity

Some 1,2,4-oxadiazole derivatives like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles have been studied for their antiproliferative activities against cancer cells. Compounds such as 2a, 2b, 2c, 2f, 3l, and 3m showed high effectiveness against PC3 cells, indicating their potential as anticancer agents (Jin et al., 2006).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles based on 1,2,4-oxadiazoles has been a significant area of research. These synthesized heterocycles, including those with piperidine and pyrrolidine derivatives, have potential applications in various pharmacological and chemical domains (Tyrkov, 2006).

Antitubercular Activity

Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their in vitro antitubercular activity. This highlights the role of 1,2,4-oxadiazoles in the development of new treatments for tuberculosis (Joshi et al., 2015).

Apoptosis Induction and Potential Anticancer Agents

Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, showcasing their potential as anticancer agents. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has shown good activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)22(26)25-11-7-10-16(25)21-23-20(24-30-21)14-8-5-4-6-9-14/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECGSSUODWFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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